molecular formula C7H5IN2 B1303834 6-Iodoimidazo[1,2-a]pyridine CAS No. 426825-75-4

6-Iodoimidazo[1,2-a]pyridine

Cat. No. B1303834
M. Wt: 244.03 g/mol
InChI Key: ZYXOOFUOEJPQKM-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a fused imidazole and pyridine ring system. This compound is characterized by the presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine core.

Synthesis Analysis

The synthesis of substituted 6-aminoimidazo[1,2-a]pyridines has been achieved using palladium- or copper-catalyzed aminations, providing a convenient and efficient method for preparing novel derivatives . Additionally, a regiocontrolled 6-endo-dig cyclization of 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles in the presence of iodine has been developed, leading to the synthesis of 1,3-disubstituted 4-iodoimidazo[1,2-a:4,5-c']dipyridines . Furthermore, the synthesis of imidazo[1,2-a]pyridines directly from methyl or methylene ketones has been reported, with iodination reactions yielding 3-iodo- and 6-iodoimidazopyridines .

Molecular Structure Analysis

The molecular structure of 6-N-methylanilinoimidazo[1,2-a]pyridine, a derivative of 6-aminoimidazo[1,2-a]pyridine, has been characterized by crystal structure analysis . Single crystal X-ray diffraction analysis has also been used to characterize the molecular structures of 3- and 8-iodoimidazo[1,2-a]pyridines, providing insights into the chemoselectivity of the substitution reactions .

Chemical Reactions Analysis

The reactivity of 6-haloimidazo[1,2-a]pyridine derivatives with different azoles has been shown to be highly dependent on the reaction conditions, with copper(I) catalysts leading to ipso substitution and cesium carbonate in N,N-dimethylformamide resulting in cine substitution . The reactivity of the 4-iodo position in 4-iodoimidazo[1,2-a:4,5-c']dipyridines towards various metal-catalyzed coupling reactions has been successfully evaluated, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-iodoimidazo[1,2-a]pyridines are influenced by the presence of the iodine atom, which can affect the electronic properties of the molecule. Molecular electrostatic potential calculations have been performed to investigate the chemoselectivity of iodination reactions, providing a theoretical basis for understanding the reactivity of these compounds . The environmental sustainability of synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst has been highlighted, with water serving as a "green" solvent and the reactions proceeding in good overall yields .

Scientific Research Applications

Synthesis Methods and Chemical Reactivity

6-Iodoimidazo[1,2-a]pyridine and its derivatives are subject to various synthesis methods and chemical reactions. For instance, the synthesis of 3- and 8-Iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine under different substitution conditions has been investigated, including molecular electrostatic potential calculations and characterization through X-ray diffraction analysis (Zhao et al., 2018). Additionally, an efficient route for synthesizing 3-iodoimidazo[1,2-a]pyridines derivatives using electrochemical oxidative iodination with NaI as an iodine source has been developed (Park et al., 2020).

Molecular Structure and Properties

The molecular structures of 6-Iodoimidazo[1,2-a]pyridine compounds have been extensively studied. Research includes the analysis of crystal structures and charge distributions in related compounds, contributing to understanding the geometry and electron density distribution in the bicyclic unit of these compounds (Tafeenko et al., 1996).

Safety And Hazards

6-Iodoimidazo[1,2-a]pyridine is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridines from readily available starting materials is important . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXOOFUOEJPQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377405
Record name 6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoimidazo[1,2-a]pyridine

CAS RN

426825-75-4
Record name 6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 50% aq. chloroacetaldehyde (1.5 eq, 125 mmol, 16 ml) in ethanol (625 ml) is added 2-amino-5-iodo-pyridine (1 eq, 113 mmol, 25 g) at room temperature. The reaction mixture is heated at reflux for 18 hours. The solvent is removed in vacuo and the crude product is dissolved in water (400 ml). The aqueous solution is treated with sodium bicarbonate to pH=8 and extracted with DCM (3×250 ml). The organic portion is dried (MgSO4) and evaporated to give a beige solid of the title compound. 1H nmr (CDCl3) 8.44 (1H, s), 7.60 (1H, s), 7.53 (1H, s), 7.42 (1H, d, J=9.4 Hz), and 7.33 (1H, d, J=9.58 Hz).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Reflux a solution of 2-amino-5-iodo-pyridine (Tetrahedron 2002, 58, 2885-2890; 1.5 g, 6.82 mmol) and 50% aqueous chloroacetaldehyde (1.56 mL, 12.3 mmol) in acetonitrile (150 mL) for 14 h. Cool, concentrate, and dissolve the residue in 1:1 saturated aqueous sodium bicarbonate/dichloromethane. Extract the aqueous layer with dichloromethane, combine the organic layers, and concentrate. Flash chromatography using appropriate ethyl acetate/methanol mixtures gives 1.1 g (66%) of the subtitled compound as a light green solid. TOF MS ES+ exact mass calculated for C7H51N2 (p+1): m/z=244.9576; Found: 244.9564. 1H NMR (400 MHz, DMSO-d6) δ 8.9 (s, 1H), 7.86 (s, 1H), 7.52 (s, 1H), 7.40 (d, J=9 Hz, 1H), 7.36 (d, J=9.2, H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoimidazo[1,2-a]pyridine
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6-Iodoimidazo[1,2-a]pyridine
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6-Iodoimidazo[1,2-a]pyridine
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6-Iodoimidazo[1,2-a]pyridine
Reactant of Route 5
6-Iodoimidazo[1,2-a]pyridine
Reactant of Route 6
6-Iodoimidazo[1,2-a]pyridine

Citations

For This Compound
75
Citations
Z Tber, MA Hiebel, M Akssira, G Guillaumet… - …, 2015 - thieme-connect.com
A ligand-free cooperative bimetallic iron/copper catalysis system was found to introduce various azoles and thiols onto 6-iodoimidazo[1,2-a] pyridine. After optimization, the inexpensive, …
Number of citations: 8 www.thieme-connect.com
C Enguehard, M Hervet, I Théry, JL Renou… - Helvetica chimica …, 2001 - Wiley Online Library
We previously reported that reactivity towards the Suzuki cross‐coupling reaction of 3‐iodoimidazo[1,2‐a]pyridines substituted at C(2) is largely influenced by the nature of this 2‐…
Number of citations: 26 onlinelibrary.wiley.com
S Liu, H Xi, J Zhang, X Wu, Q Gao, A Wu - Organic & Biomolecular …, 2015 - pubs.rsc.org
An NH2CN-promoted convergent integration of three self-sorting domino sequences is described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl …
Number of citations: 55 pubs.rsc.org
BH Yousefi, A Manook, B von Reutern, M Schwaiger… - …, 2012 - pubs.rsc.org
A series of novel phenyl-imidazo[1,2-a]pyridines was evaluated in the context of developing improved imaging agents for β-amyloid (Aβ) in Alzheimer’s disease (AD) and as a useful …
Number of citations: 14 pubs.rsc.org
ZP Zhuang, MP Kung, A Wilson, CW Lee… - Journal of medicinal …, 2003 - ACS Publications
A series of novel β-amyloid (Aβ) aggregate-specific ligands, 2-(4‘-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, 16(IMPY), and its related derivatives were prepared. An in vitro …
Number of citations: 281 pubs.acs.org
C Hamdouchi, C Sanchez, J Ezquerra - Synthesis, 1998 - thieme-connect.com
A series of 2-(trifluoroacetamido) imidazo [1, 2-a]-pyridines was prepared and treated with phenyliodine (III) bis (trifluoroacetate)(PIFA) in the presence of a variety of thiols leading …
Number of citations: 43 www.thieme-connect.com
C Castera-Ducros, L Paloque, P Verhaeghe… - Bioorganic & medicinal …, 2013 - Elsevier
We report herein the discovery of antileishmanial molecules based on the imidazo[1,2-a]pyridine ring. In vitro screenings of imidazopyridines belonging to our chemical library, toward …
Number of citations: 44 www.sciencedirect.com
J Koubachi, S El Kazzouli, M Bousmina… - European Journal of …, 2014 - Wiley Online Library
This review surveys recent developments (reported in the last fifteen years) in organometallic‐chemistry‐based methods for the functionalization of imidazo[1,2‐a]pyridines, in …
S Follot, JC Debouzy, D Crouzier… - European journal of …, 2009 - Elsevier
Three imidazo[1,2-a]pyridine derivatives 3a–c have been synthesized from p38 kinase inhibitor structures and evaluated as anti-apoptosis agents. These drugs were designed to …
Number of citations: 34 www.sciencedirect.com
M Hervet, I Thery, A Gueiffier… - Helvetica chimica …, 2003 - Wiley Online Library
The scope of the Suzuki‐cross‐coupling reaction of 6‐haloimidazo[1,2‐a]pyridines is dependent on the availability of the (hetero)arylboronic acids. Thus, with the aim to develop …
Number of citations: 25 onlinelibrary.wiley.com

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